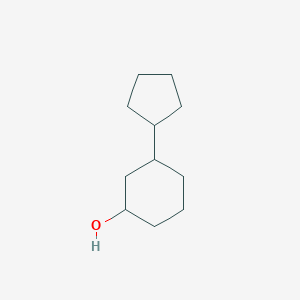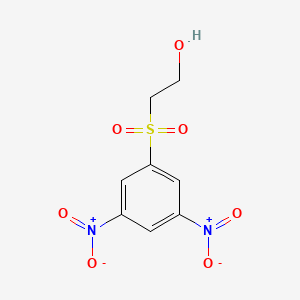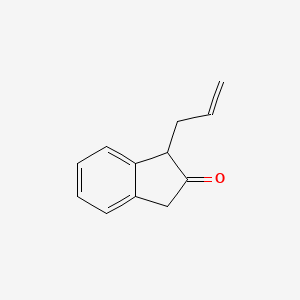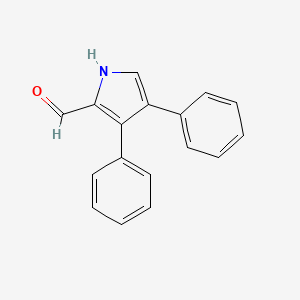![molecular formula C11H16OSi B14323464 3-[Dimethyl(phenyl)silyl]propanal CAS No. 106484-73-5](/img/structure/B14323464.png)
3-[Dimethyl(phenyl)silyl]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethyl(phenyl)silyl]propanal is an organosilicon compound characterized by the presence of a silyl group attached to a propanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]propanal typically involves the reaction of a phenylsilane derivative with a suitable aldehyde. One common method includes the hydrosilylation of allylbenzene with dimethylphenylsilane in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[Dimethyl(phenyl)silyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: 3-[Dimethyl(phenyl)silyl]propanoic acid
Reduction: 3-[Dimethyl(phenyl)silyl]propanol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-[Dimethyl(phenyl)silyl]propanal finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]propanal involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The aldehyde group is reactive and can form intermediates that facilitate further reactions. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
3-[Trimethylsilyl]propanal: Similar structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
3-[Dimethyl(phenyl)silyl]butanal: Similar structure but with an additional carbon in the aldehyde chain.
3-[Dimethyl(phenyl)silyl]propanol: The reduced form of 3-[Dimethyl(phenyl)silyl]propanal.
Uniqueness: this compound is unique due to the presence of the phenyl group attached to the silicon atom, which can influence its reactivity and stability. This structural feature distinguishes it from other silyl derivatives and can impart specific properties that are valuable in various applications.
Propriétés
Numéro CAS |
106484-73-5 |
|---|---|
Formule moléculaire |
C11H16OSi |
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
3-[dimethyl(phenyl)silyl]propanal |
InChI |
InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3 |
Clé InChI |
LULMCNHAQAVYHT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)


![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)



![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
